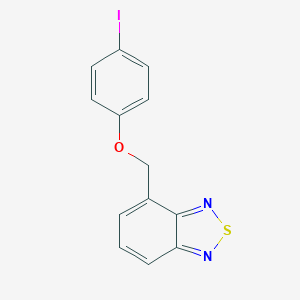![molecular formula C17H22N2O5S2 B299539 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, also known as MSA, is a sulfonamide compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can cause the accumulation of misfolded proteins, leading to cell death. This mechanism has been studied in cancer cells, where 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this pathway. However, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, including its potential use in combination therapies for cancer, its role in neurodegenerative diseases, and its effects on immune responses. Additionally, there is a need for further studies on the toxicity and safety of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, as well as the development of more specific and potent proteasome inhibitors.
Synthesemethoden
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenoxyethylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been used in scientific research for various purposes, including as a proteasome inhibitor, a cancer therapeutic agent, and an anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C17H22N2O5S2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-9-10-16(14(2)17(13)19-25(3,20)21)26(22,23)18-11-12-24-15-7-5-4-6-8-15/h4-10,18-19H,11-12H2,1-3H3 |
InChI-Schlüssel |
HRTLVBZKQLUUBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)

![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

